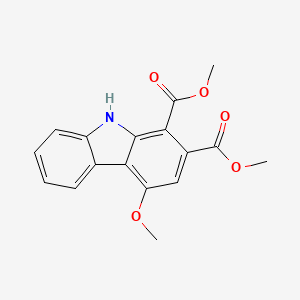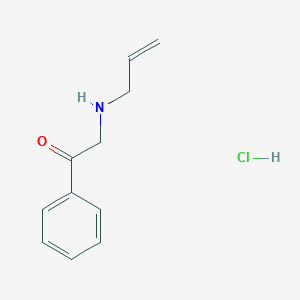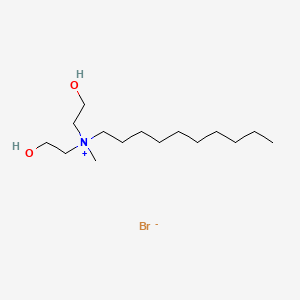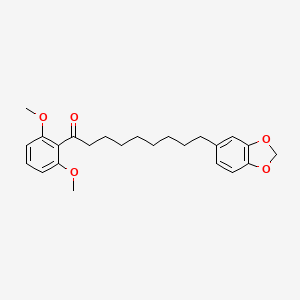![molecular formula C8H14O2 B14307854 2-{2-[(Prop-2-en-1-yl)oxy]propan-2-yl}oxirane CAS No. 112176-61-1](/img/structure/B14307854.png)
2-{2-[(Prop-2-en-1-yl)oxy]propan-2-yl}oxirane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{2-[(Prop-2-en-1-yl)oxy]propan-2-yl}oxirane is an organic compound that features an oxirane (epoxide) ring and an allyl ether group. This compound is of interest due to its unique chemical structure, which allows it to participate in various chemical reactions, making it valuable in synthetic chemistry and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
-
Epoxidation of Allyl Ethers: : One common method to synthesize 2-{2-[(Prop-2-en-1-yl)oxy]propan-2-yl}oxirane involves the epoxidation of allyl ethers. This can be achieved using peracids such as m-chloroperbenzoic acid (m-CPBA) under mild conditions. The reaction typically proceeds at room temperature and yields the desired epoxide.
-
Industrial Production Methods: : Industrially, the compound can be produced through the epoxidation of allyl ethers using hydrogen peroxide in the presence of a catalyst such as titanium silicalite-1 (TS-1). This method is advantageous due to its high selectivity and environmentally friendly nature.
Analyse Des Réactions Chimiques
Types of Reactions
-
Oxidation: : The oxirane ring in 2-{2-[(Prop-2-en-1-yl)oxy]propan-2-yl}oxirane can undergo oxidation reactions. For example, it can be converted to a diol using osmium tetroxide (OsO4) or potassium permanganate (KMnO4).
-
Reduction: : The compound can be reduced to form alcohols. Catalytic hydrogenation using palladium on carbon (Pd/C) can open the oxirane ring, yielding the corresponding diol.
-
Substitution: : Nucleophilic substitution reactions can occur at the oxirane ring. For instance, treatment with nucleophiles such as amines or thiols can lead to the formation of amino alcohols or thioethers, respectively.
Common Reagents and Conditions
Oxidation: Osmium tetroxide (OsO4), potassium permanganate (KMnO4)
Reduction: Palladium on carbon (Pd/C), hydrogen gas
Substitution: Amines, thiols, under basic or neutral conditions
Major Products
Diols: From oxidation or reduction reactions
Amino Alcohols: From nucleophilic substitution with amines
Thioethers: From nucleophilic substitution with thiols
Applications De Recherche Scientifique
Chemistry
2-{2-[(Prop-2-en-1-yl)oxy]propan-2-yl}oxirane is used as an intermediate in organic synthesis. Its reactivity makes it a valuable building block for the synthesis of more complex molecules, including pharmaceuticals and polymers.
Biology
In biological research, this compound can be used to study enzyme-catalyzed epoxide ring-opening reactions. It serves as a substrate for epoxide hydrolases, enzymes that play a role in the metabolism of epoxides in living organisms.
Medicine
The compound’s derivatives are explored for their potential therapeutic properties. Epoxide-containing molecules are investigated for their anticancer, antibacterial, and antiviral activities.
Industry
Industrially, this compound is used in the production of epoxy resins, which are essential components in coatings, adhesives, and composite materials.
Mécanisme D'action
The compound exerts its effects primarily through the reactivity of its oxirane ring. The ring strain in the three-membered oxirane makes it highly reactive towards nucleophiles. This reactivity is exploited in various chemical transformations, where the oxirane ring is opened to form more stable products. The molecular targets and pathways involved depend on the specific reactions and applications, such as enzyme-catalyzed processes in biological systems or polymerization reactions in industrial settings.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethylene Oxide: A simpler epoxide with a similar reactivity profile but lacks the allyl ether group.
Propylene Oxide: Another simple epoxide, used extensively in the production of polyurethanes.
Glycidol: Contains both an epoxide and a hydroxyl group, making it more versatile in certain reactions.
Uniqueness
2-{2-[(Prop-2-en-1-yl)oxy]propan-2-yl}oxirane is unique due to the presence of both an oxirane ring and an allyl ether group. This dual functionality allows it to participate in a broader range of chemical reactions compared to simpler epoxides. Its structure provides opportunities for selective modifications, making it a valuable compound in synthetic chemistry and industrial applications.
Propriétés
Numéro CAS |
112176-61-1 |
|---|---|
Formule moléculaire |
C8H14O2 |
Poids moléculaire |
142.20 g/mol |
Nom IUPAC |
2-(2-prop-2-enoxypropan-2-yl)oxirane |
InChI |
InChI=1S/C8H14O2/c1-4-5-10-8(2,3)7-6-9-7/h4,7H,1,5-6H2,2-3H3 |
Clé InChI |
MSMPSVLPYLQWKL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C1CO1)OCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Hydroxybutyl [3-(aminomethyl)phenyl]carbamate](/img/structure/B14307796.png)


![1,1-Dichloro-1-[(1,1-dichloro-2,2,2-trifluoroethyl)peroxy]-2,2,2-trifluoroethane](/img/structure/B14307806.png)
![2-Methoxy-5-[2-(methylamino)propyl]phenol](/img/structure/B14307808.png)

![N-{[4-(Methanesulfonyl)benzoyl]oxy}-2-methoxybenzamide](/img/structure/B14307815.png)
![4-Cyanophenyl 4-[(undec-10-enoyl)oxy]benzoate](/img/structure/B14307821.png)
![2,4-Dimethylbicyclo[2.2.2]octan-2-ol](/img/structure/B14307831.png)




